松柏醇

描述

芥子醇是一种与肉桂酸结构相关的有机化合物。 它通过苯丙烷类生物化学途径生物合成,以芥子醛为其直接前体 。这种植物化学物质是单木酚之一,是木质素或木质素的先驱物质。 芥子醇也是各种芪类和香豆素的生物合成前体 .

科学研究应用

作用机制

芥子醇通过苯丙烷类途径发挥作用。 它被转化为芥子醛,然后通过酶促脱氢掺入木质素 。 分子靶标包括漆酶和过氧化物酶等酶,它们促进芥子醇聚合成木质素 .

生化分析

Biochemical Properties

Sinapyl alcohol plays a crucial role in the biosynthesis of lignin, a complex polymer that provides structural support to plant cell walls . It interacts with several enzymes, including cinnamyl alcohol dehydrogenase (CAD), which catalyzes the reduction of sinapaldehyde to sinapyl alcohol . Additionally, enzymes such as ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) are involved in its biosynthesis . These interactions are essential for the formation of lignin, which imparts rigidity and decay resistance to plant cell walls .

Cellular Effects

Sinapyl alcohol influences various cellular processes, particularly in plant cells. It is a key component in the formation of lignin, which is deposited in the secondary cell walls of plants . This deposition enhances the structural integrity and defense mechanisms of the plant . Sinapyl alcohol also affects cell signaling pathways and gene expression related to lignin biosynthesis . Its presence in the cell wall can trigger responses to biotic and abiotic stress, such as pathogen attack and mechanical damage .

Molecular Mechanism

At the molecular level, sinapyl alcohol exerts its effects through its involvement in the lignin biosynthetic pathway . It is synthesized from sinapaldehyde by the action of cinnamyl alcohol dehydrogenase (CAD) . Sinapyl alcohol can also be produced from coniferyl alcohol through the action of ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) . These enzymes facilitate the conversion of precursor molecules into sinapyl alcohol, which is then polymerized into lignin by laccases and peroxidases .

Temporal Effects in Laboratory Settings

In laboratory settings, the stability and degradation of sinapyl alcohol have been studied using various techniques . It has been observed that sinapyl alcohol can be incorporated into plant cell walls, where it undergoes polymerization to form lignin . Over time, the effects of sinapyl alcohol on cellular function can be monitored using bioimaging techniques such as EPR spectroscopy . These studies have shown that sinapyl alcohol remains stable within the cell wall matrix and contributes to the long-term structural integrity of the plant .

Dosage Effects in Animal Models

While sinapyl alcohol is primarily studied in plant systems, its effects in animal models have also been explored . In these studies, varying dosages of sinapyl alcohol have been administered to assess its impact on cellular and metabolic processes . It has been found that high doses of sinapyl alcohol can lead to toxic effects, while lower doses may have minimal impact . These findings highlight the importance of dosage in determining the biological effects of sinapyl alcohol in different organisms .

Metabolic Pathways

Sinapyl alcohol is involved in the phenylpropanoid metabolic pathway, which leads to the biosynthesis of lignin . This pathway begins with the conversion of phenylalanine to cinnamic acid, followed by a series of enzymatic reactions that produce sinapyl alcohol . Key enzymes in this pathway include phenylalanine ammonia-lyase (PAL), cinnamate 4-hydroxylase (C4H), and 4-coumarate:CoA ligase (4CL) . Sinapyl alcohol is then polymerized into lignin, contributing to the structural and defensive properties of plant cell walls .

Transport and Distribution

Within plant cells, sinapyl alcohol is transported to the cell wall, where it is incorporated into lignin . This transport is facilitated by specific transporters and binding proteins that ensure the proper localization of sinapyl alcohol . Once in the cell wall, sinapyl alcohol is polymerized by laccases and peroxidases, leading to the formation of lignin . This distribution and incorporation into the cell wall are crucial for the structural integrity and defense mechanisms of the plant .

Subcellular Localization

Sinapyl alcohol is primarily localized in the cell wall, where it participates in lignin biosynthesis . The subcellular localization of sinapyl alcohol is directed by targeting signals and post-translational modifications that ensure its proper incorporation into the cell wall matrix . This localization is essential for the formation of lignin and the resulting structural and defensive properties of the plant cell wall .

准备方法

合成路线和反应条件: 芥子醇可以通过使用二异丁基铝氢化物作为还原剂,对相应的肉桂酸酯进行选择性1,2-还原来合成 。 另一种方法包括通过一步法三步过程生物合成4-羟基肉桂醇,包括芥子醇 .

工业生产方法: 芥子醇的工业生产通常涉及单木酚如对香豆醇、松柏醇和芥子醇本身的酶促脱氢。 这些过程由漆酶和过氧化物酶等酶催化 .

化学反应分析

反应类型: 芥子醇会发生各种化学反应,包括:

氧化: 通过4-香豆酸和阿魏酸等化合物增强.

加氢甲酰化和氢化: 由钴和铑羰基配合物催化,生成4-羟基-2-(4-羟基-3,5-二甲氧基苯基)丁醛等产物.

偶联反应: 与芥子对羟基苯甲酸酯.

常用试剂和条件:

主要产品:

- 4-羟基-2-(4-羟基-3,5-二甲氧基苯基)丁醛

- 3-羟基-2-(4-羟基-3,5-二甲氧基苄基)丙醛

- 4-(3-羟基丙基)-2,6-二甲氧基苯酚 .

相似化合物的比较

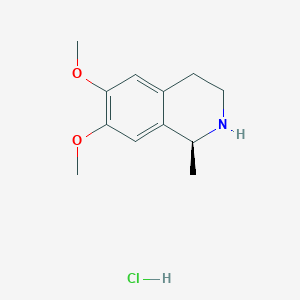

芥子醇是三种主要单木酚之一,另外两种是松柏醇和对香豆醇 。这些化合物的甲氧基化程度不同:

松柏醇: 包含一个甲氧基。

对香豆醇: 不含甲氧基。

芥子醇: 包含两个甲氧基.

独特性: 与同类化合物相比,芥子醇的较高甲氧基化程度使其在某些化学过程中,如氧化和聚合反应中更具反应活性 .

类似化合物:

- 松柏醇

- 对香豆醇

- 芥子酸

- 丁香酚

- 丁香醛

- 丁香酸

- 乙酰丁香酮

- 芥子碱

- 加诺醇 .

属性

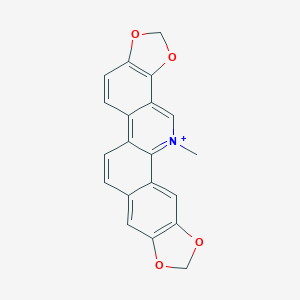

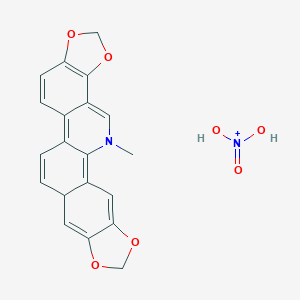

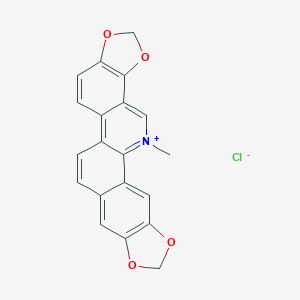

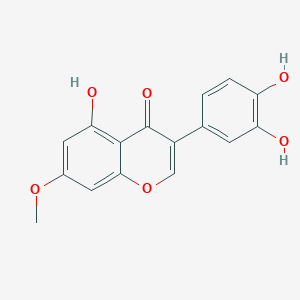

IUPAC Name |

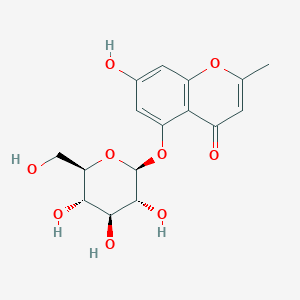

4-(3-hydroxyprop-1-enyl)-2,6-dimethoxyphenol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H14O4/c1-14-9-6-8(4-3-5-12)7-10(15-2)11(9)13/h3-4,6-7,12-13H,5H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LZFOPEXOUVTGJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC(=CC(=C1O)OC)C=CCO | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H14O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10895025 | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

210.23 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

537-33-7 | |

| Record name | Sinapyl alcohol | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=537-33-7 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4-(3-Hydroxy-1-propen-1-yl)-2,6-dimethoxyphenol | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10895025 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is the primary role of sinapyl alcohol in plants?

A1: Sinapyl alcohol is a primary precursor for syringyl (S) lignin biosynthesis in plants, particularly angiosperms [, , , , ]. S lignin, along with guaiacyl (G) lignin, represents a significant portion of lignin in most flowering plants.

Q2: How does sinapyl alcohol differ from coniferyl alcohol in terms of its role in lignin biosynthesis?

A2: Both are monolignols, but coniferyl alcohol primarily forms guaiacyl (G) lignin units, while sinapyl alcohol gives rise to syringyl (S) units [, , , ]. The additional methoxy group in sinapyl alcohol influences its reactivity and the final lignin structure [].

Q3: What is the significance of sinapyl alcohol glycosylation in plants?

A4: Glycosylation of sinapyl alcohol, forming isosyringin, is believed to aid in its transport and storage [, ]. It may also regulate the availability of free sinapyl alcohol for lignin polymerization [, ].

Q4: Can conifers, which typically lack S lignin, be engineered to produce it?

A5: Yes, studies have demonstrated that introducing genes like ferulate 5-hydroxylase (F5H) and caffeic acid O-methyltransferase (COMT) into conifers like Pinus radiata allows them to produce and incorporate sinapyl alcohol into their lignin, creating a syringyl-rich lignin similar to hardwoods [].

Q5: What is the molecular formula, weight, and characteristic spectroscopic data for sinapyl alcohol?

A6: - Molecular Formula: C11H14O4- Molecular Weight: 210.23 g/mol- Spectroscopic data: NMR and mass spectrometry are commonly used for characterization. Sinapyl alcohol exhibits characteristic signals in 1H and 13C NMR corresponding to its aromatic ring, propenyl side chain, and methoxy groups [, ]. Mass spectrometry confirms the molecular weight and provides fragmentation patterns useful for identification [].

Q6: How does the reactivity of sinapyl alcohol differ from coniferyl alcohol during lignin polymerization?

A7: The presence of an extra methoxy group in sinapyl alcohol makes its radical less reactive compared to the coniferyl alcohol radical []. This difference in reactivity influences the types and frequencies of linkages formed during lignin polymerization, contributing to structural differences between G and S lignin [, ].

Q7: How does pH influence the peroxidase-catalyzed polymerization of sinapyl alcohol?

A8: Studies show that acidic conditions (pH below 4.5) enhance the dehydrogenative polymerization of sinapyl alcohol []. Under these conditions, the reactive quinone methide intermediates formed during oxidation are more likely to react with water, leading to the formation of benzyl alcohol type β-O-4 substructures, a characteristic feature of S-rich lignins [].

Q8: What is the role of peroxidases in the polymerization of sinapyl alcohol?

A9: Peroxidases are crucial for lignin polymerization, catalyzing the oxidation of monolignols like sinapyl alcohol into phenoxy radicals [, , ]. These radicals then undergo spontaneous coupling reactions to form the lignin polymer [, ].

Q9: Are there specific peroxidases that preferentially oxidize sinapyl alcohol?

A10: Research suggests that certain peroxidase isoforms exhibit higher activity towards sinapyl alcohol compared to other monolignols [, ]. For instance, an acidic peroxidase fraction from silver birch (Betula pendula) showed a higher affinity for sinapyl alcohol oxidation than for coniferyl alcohol []. This substrate specificity likely contributes to the regulation of S lignin biosynthesis in angiosperms [].

Q10: Does the presence of syringyl lignin impact the properties of plant biomass?

A11: Yes, syringyl lignin generally makes plant biomass easier to process for biofuel production and paper pulping compared to guaiacyl lignin []. The altered structure of S lignin makes it more amenable to chemical and enzymatic breakdown [, ].

Q11: Can sinapyl alcohol be used as a starting material for producing valuable chemicals?

A12: Potentially, yes. Syringaresinol, a lignan with nutraceutical and polymer applications, can be synthesized from sinapyl alcohol using a two-step biocatalytic process []. This opens avenues for utilizing sinapyl alcohol or its derivatives as a renewable source for valuable chemical production.

Q12: What is the role of computational chemistry in understanding sinapyl alcohol polymerization?

A13: Computational methods, such as density functional theory (DFT) calculations, help predict the reactivity of sinapyl alcohol and its intermediates during polymerization []. These calculations provide insights into the preferential formation of specific lignin linkages and aid in understanding the structural features of S lignin [].

Q13: What are some of the challenges in studying sinapyl alcohol and S lignin?

A14: Challenges include the complexity of the lignin polymerization process, the presence of multiple enzymatic and non-enzymatic reactions, and the difficulty in isolating and characterizing specific lignin structures [, , ]. Further research is needed to fully elucidate the regulatory mechanisms governing sinapyl alcohol biosynthesis and its incorporation into lignin.

Q14: What are the future directions in sinapyl alcohol and lignin research?

A15: Future research will likely focus on engineering plants with tailored lignin compositions to improve biomass processing for biofuels and biomaterials []. Understanding the precise roles of specific peroxidases and other enzymes involved in sinapyl alcohol metabolism will be crucial for developing effective engineering strategies []. Additionally, exploring the potential of sinapyl alcohol and its derivatives as renewable feedstocks for valuable chemical production holds promise for a more sustainable future [].

体外研究产品的免责声明和信息

请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。